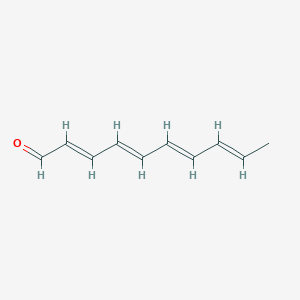

Deca-2,4,6,8-tetraenal

Descripción general

Descripción

2,4,6,8-Decatetraenal is a fatty aldehyde with the molecular formula C10H12O. It is characterized by the presence of four conjugated double bonds and an aldehyde group at the terminal position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8-Decatetraenal typically involves the aldol condensation of smaller aldehydes or the oxidative cleavage of polyunsaturated fatty acids. One common method is the base-catalyzed aldol condensation of acetaldehyde, which leads to the formation of intermediate polyenals that can be further processed to yield 2,4,6,8-Decatetraenal .

Industrial Production Methods

Industrial production of 2,4,6,8-Decatetraenal may involve large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and catalyst concentration, are optimized to maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6,8-Decatetraenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The double bonds can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

Deca-2,4,6,8-tetraenal serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Aldol Condensation : It can be synthesized through aldol condensation reactions involving smaller aldehydes, making it a versatile intermediate for creating larger organic molecules.

- Reagent for Reactions : It is employed as a reagent in reactions to form more complex structures, such as polyenes and cyclic compounds .

Biological Research

Role in Lipid Oxidation

Research has indicated that this compound plays a significant role in lipid oxidation processes. It is studied for its impact on biological membranes and the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. This property makes it relevant in studies related to:

- Cellular Damage : The compound can induce DNA damage through the generation of free radicals during its aerobic decomposition.

- Lipid Peroxidation : Its involvement in lipid peroxidation pathways is crucial for understanding various diseases associated with oxidative stress.

Medicinal Chemistry

Potential Therapeutic Applications

this compound is being investigated for its potential therapeutic properties. Its biochemical pathways suggest possible applications in:

- Cancer Research : Its ability to induce oxidative stress may have implications for cancer therapies targeting cellular proliferation and apoptosis.

- Drug Development : As a precursor or intermediate in the synthesis of pharmaceutical compounds, it may contribute to the development of new drugs .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique structure allows it to be transformed into various derivatives that are valuable in:

- Flavor and Fragrance Industry : Compounds derived from this compound may be used to create specific aromas or flavors.

- Polymer Chemistry : It can serve as a monomer or cross-linking agent in polymer synthesis .

Case Study 1: DNA Damage Mechanism

Research indicates that this compound can decompose in the presence of oxygen to generate hydroxyl radicals. These radicals interact with DNA and may lead to the formation of DNA adducts similar to those produced by other known mutagens like acrolein. This highlights the compound's relevance in genotoxicity studies.

Case Study 2: Lipid Peroxidation

In biological systems, this compound has been shown to initiate lipid peroxidation processes that can disrupt cellular membranes and lead to cell death. This property is particularly significant in research focused on neurodegenerative diseases where oxidative stress plays a critical role .

Mecanismo De Acción

The mechanism of action of 2,4,6,8-Decatetraenal involves its interaction with biological molecules through its aldehyde group and conjugated double bonds. It can form Schiff bases with amino groups in proteins, leading to structural changes and potential deactivation of enzymes. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile molecule in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6,8-Decatetraene: Similar structure but lacks the aldehyde group.

2,4-Hexadienal: Shorter chain length with fewer double bonds.

2,4,6-Octatrienal: Intermediate chain length with three double bonds.

Actividad Biológica

Deca-2,4,6,8-tetraenal (also known as 2,4,6,8-decatetraenal) is a fatty aldehyde characterized by its four conjugated double bonds and an aldehyde group. Its molecular formula is . This compound has garnered attention in various fields of research due to its potential biological activities, particularly in relation to lipid metabolism, oxidative stress, and cell signaling pathways.

The biochemical properties of this compound are still being elucidated. Key areas of investigation include:

- Interactions with Biomolecules : The compound interacts with enzymes and proteins, influencing biochemical pathways related to lipid metabolism and cellular signaling.

- Cellular Effects : It is believed that this compound can affect cell function by modulating signaling pathways and gene expression. Its role in lipid oxidation suggests it may impact cellular membranes and overall cellular health.

This compound's biological activity is thought to stem from several mechanisms:

- Lipid Metabolism : The compound is metabolized by enzymes such as lipoxygenases and cyclooxygenases. This metabolism leads to the formation of bioactive lipid mediators that can influence inflammatory responses and cell proliferation.

- Oxidative Stress : As a product of lipid oxidation, this compound can generate reactive oxygen species (ROS), which are implicated in DNA damage and various diseases. This process may involve the formation of hydroxyl radicals that interact with cellular components.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential modulation of inflammatory pathways via lipid mediators |

| Antioxidant Properties | May contribute to oxidative stress responses through ROS generation |

| Genotoxicity | Associated with DNA damage through free radical formation during oxidation |

Case Studies

-

Lipid Peroxidation and DNA Damage :

Research indicates that this compound can decompose in aerobic conditions to produce free radicals that cause DNA damage similar to other known mutagens like acrolein. This suggests a potential role in genotoxicity. -

Impact on Cellular Signaling :

A study demonstrated that exposure to this compound influences the NF-κB signaling pathway in inflammatory responses. This pathway is crucial for regulating immune response and cell survival.

Applications in Medicine and Industry

This compound has several applications:

- Therapeutic Research : Investigated for its anti-inflammatory and anticancer properties due to its ability to modulate key biochemical pathways.

- Chemical Synthesis : Used as a building block in organic synthesis and as a reagent in various chemical reactions due to its unique structure.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other polyunsaturated fatty acids but exhibits distinct reactivity due to its conjugated double bond system. For instance:

| Compound | Structure | Key Differences |

|---|---|---|

| 2,4,6,8-Decatetraenedioic acid | Contains two carboxylic groups | More acidic and reactive |

| 2,4,6,8-Decatetraen-1-ol | Hydroxyl group instead of aldehyde | Affects solubility and reactivity |

| 2,4,6,8-Decatetraen-1-one | Contains a ketone group | Influences chemical properties |

Propiedades

IUPAC Name |

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3/b3-2+,5-4+,7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCGETJXLJQTBY-GAXCVXDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40650-87-1 | |

| Record name | 2,4,6,8-Decatetraenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040650871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4,6,8-decatetraenal contribute to DNA damage, and what role do free radicals play in this process?

A: Research suggests that 2,4,6,8-decatetraenal, a potential degradation product of the genotoxic compound fecapentaene-12, can decompose in the presence of oxygen, generating hydroxyl radicals. [] This process, akin to lipid peroxidation, produces reactive oxygen species that can interact with DNA, potentially leading to the formation of DNA adducts and contributing to DNA damage. [] While the exact mechanisms of 2,4,6,8-decatetraenal-induced genotoxicity are not fully understood, the generation of free radicals during its aerobic decomposition is likely a contributing factor.

Q2: Are there any structural similarities between the DNA adducts formed by 2,4,6,8-decatetraenal and other known DNA-damaging agents?

A: Interestingly, some DNA adducts observed in fecapentaene-12 treated DNA share similar mobility characteristics with those found in acrolein-treated DNA. [] Acrolein, a known mutagen, suggests a possible connection between the structural features of 2,4,6,8-decatetraenal (a potential degradation product of fecapentaene-12) and its ability to form DNA adducts. Further investigation into the specific adduct structures and their formation mechanisms is needed to confirm this relationship.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.